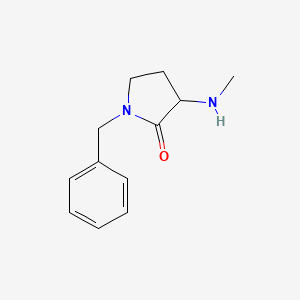

1-Benzyl-3-(methylamino)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-7-8-14(12(11)15)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNMKPCCBAERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Methylamino Pyrrolidin 2 One

Retrosynthetic Analysis of the 1-Benzyl-3-(methylamino)pyrrolidin-2-one Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.ine3s-conferences.org For this compound, several logical disconnections can be proposed to devise potential synthetic pathways.

The primary disconnections for the target molecule are:

C3-N Bond Disconnection: Cleavage of the bond between the C-3 carbon of the pyrrolidinone ring and the nitrogen of the methylamino group. This suggests an amination reaction as the final step, potentially via nucleophilic substitution of a leaving group at the C-3 position or reductive amination of a 3-keto precursor. This leads to precursors such as 1-benzylpyrrolidin-2,3-dione or a 1-benzyl-3-halopyrrolidin-2-one and methylamine.

N1-Benzyl Bond Disconnection: Breaking the bond between the pyrrolidinone nitrogen (N-1) and the benzyl (B1604629) group. This points to an N-alkylation step, using a precursor like 3-(methylamino)pyrrolidin-2-one (B15270870) and a benzylating agent (e.g., benzyl bromide).

Ring Disconnection (Amide Bond): A C-N bond cleavage within the lactam ring itself. This opens the ring to a linear γ-amino acid derivative. For instance, disconnecting the N1-C2 bond leads to a precursor like 4-(benzylamino)-2-(methylamino)butanoic acid or its ester equivalent, which would need to be cyclized.

These disconnections form the basis for the forward synthetic routes discussed in the following sections.

Conventional Synthetic Routes to this compound

Conventional syntheses typically involve a sequence of reactions to construct the heterocyclic core and introduce the required functional groups.

The formation of the pyrrolidin-2-one ring is a critical step. Several methods exist for constructing this γ-lactam core.

One common method is the intramolecular cyclization of γ-amino esters. This involves preparing a linear precursor that contains both the amine and ester functionalities in the correct positions, which then undergoes cyclization, often under thermal conditions or with base catalysis, to form the lactam ring.

Another approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. Lewis acid-initiated ring-opening of a DA cyclopropane by an amine, followed by lactamization, can yield 1,5-substituted pyrrolidin-2-ones in a one-pot process. nih.gov While this directly provides a substituted pyrrolidinone, further modifications would be necessary to install the 3-(methylamino) group.

A versatile route to precursors for 3-substituted pyrrolidinones involves the reaction of itaconic acid with substituted benzylamines. This reaction produces 1-benzyl-5-oxopyrrolidine-3-carboxylic acids, which are key intermediates that can be further transformed at the C-3 position. uran.ua

Table 1: Comparison of Selected Pyrrolidinone Ring Formation Methods

| Method | Precursors | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | γ-Amino esters | Heat or Base | Substituted Pyrrolidin-2-ones | nih.gov |

| DA Cyclopropane Reaction | Dimethyl 2-arylcyclopropane-1,1-dicarboxylate, Primary Amine | Lewis Acid (e.g., Ni(ClO₄)₂), Acetic Acid, Heat | 1,5-Disubstituted Pyrrolidin-2-ones | nih.gov |

The C-3 position of this compound is a stereocenter. Therefore, controlling its stereochemistry is crucial for synthesizing enantiomerically pure compounds. Stereoselective methods are classified based on whether the pyrrolidine (B122466) ring is built from an acyclic precursor or functionalized from an existing chiral cyclic compound. mdpi.com

Chiral Pool Synthesis: Starting from readily available chiral molecules such as L- or D-glutamic acid or 4-hydroxyproline. These natural amino acids provide a pre-defined stereocenter which can be elaborated through a series of chemical transformations to yield the target molecule. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity during the ring-forming reaction. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes can produce densely substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org The use of a chiral N-tert-butanesulfinyl group on an azadiene has been shown to effectively control the stereochemical outcome of such cycloadditions. acs.org

Diastereoselective C-H Amination: Directing group-assisted, metal-catalyzed C-H amination of an aliphatic azide can lead to the formation of the pyrrolidinone ring with good diastereoselectivity. Iron dipyrrin complexes, for instance, have been used to catalyze the conversion of aliphatic azides to 2,5-disubstituted pyrrolidines diastereoselectively. nih.gov

The N-benzyl group can be introduced at various stages of the synthesis. If the pyrrolidinone ring is formed first, the benzyl group is typically installed via N-alkylation. This involves treating the parent lactam, 3-(methylamino)pyrrolidin-2-one, with a benzylating agent like benzyl chloride or benzyl bromide in the presence of a base (e.g., KOH, NaH) and a suitable solvent. researchgate.net Phase-transfer catalysts can sometimes be employed to improve reaction efficiency. researchgate.net

Alternatively, the benzyl group can be incorporated from the start of the synthesis by using benzylamine as a primary amine in the ring-forming step. For example, reacting benzylamine with itaconic acid directly yields an N-benzylated pyrrolidinone precursor. uran.ua Similarly, benzylamine can be used as the nucleophile in reactions with DA cyclopropanes. nih.gov

Hydrogenolytic debenzylation is a common method for removing the benzyl group, which proceeds via palladium-catalyzed hydrogenation. researchgate.net Conversely, oxidative debenzylation using reagents like an alkali metal bromide/Oxone system offers an alternative under mild conditions. acs.org

Introducing the methylamino group at the C-3 position is a key transformation. Several strategies can be employed:

Reductive Amination: A highly effective method involves the reaction of a 1-benzylpyrrolidin-2,3-dione precursor with methylamine in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride (B8407120). This directly forms the desired C-N bond. researchgate.net

Nucleophilic Substitution: This strategy requires a precursor with a good leaving group (e.g., halogen, tosylate) at the C-3 position. The 1-benzyl-3-halopyrrolidin-2-one can then react with methylamine in a classic SN2 reaction to yield the final product.

Conjugate Addition: If a suitable α,β-unsaturated lactam precursor, such as 1-benzyl-1,5-dihydro-2H-pyrrol-2-one, is available, a Michael addition of methylamine can be used to introduce the amino group at the C-3 position.

Direct C-H Amination: Advanced methods involving transition-metal catalysis can potentially achieve direct amination of a C-H bond at the C-3 position, representing a more atom-economical approach. nih.gov

Table 2: Overview of C-3 Amination Strategies

| Strategy | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | 1-Benzylpyrrolidin-2,3-dione | Methylamine, Reducing Agent (e.g., NaBH₄) | Forms C-N bond and reduces ketone simultaneously | researchgate.net |

| Nucleophilic Substitution | 1-Benzyl-3-halopyrrolidin-2-one | Methylamine | Classic SN2 mechanism; requires activated substrate | nih.gov |

| Conjugate (Michael) Addition | 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one | Methylamine | Forms a β-amino lactam | N/A |

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. researchgate.net Several green chemistry principles have been applied to the synthesis of pyrrolidinone derivatives.

Multicomponent Reactions (MCRs): MCRs involve a one-pot process where three or more reactants combine to form a product, incorporating most or all of the atoms of the starting materials. vjol.info.vn This approach reduces waste, shortens reaction times, and simplifies experimental procedures. Three-component reactions for synthesizing polysubstituted 2-pyrrolidinones have been developed under solvent-free and catalyst-free conditions. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives is a core tenet of green chemistry. Syntheses of pyrrolidinone derivatives have been successfully carried out in eco-friendly solvents like ethanol or ethanol/water mixtures. vjol.info.vnrsc.org

Catalyst-Free and Solvent-Free Conditions: Some novel syntheses of 2-pyrrolidinone analogs proceed efficiently via grinding of the reactants at room temperature without any catalyst or solvent, offering significant environmental and economic benefits. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. For instance, transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.org This biocatalytic approach represents a green alternative to traditional chemical methods for creating chiral amines.

These novel approaches not only improve the efficiency and sustainability of pyrrolidinone synthesis but also open up new pathways to structurally diverse and complex molecules.

Catalytic Methods for Enantioselective Synthesis

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. For chiral molecules like this compound, catalytic enantioselective synthesis is the most efficient approach to obtain the desired stereoisomer. While specific catalytic methods for this exact compound are not extensively documented, general strategies for the asymmetric synthesis of 3-aminopyrrolidine derivatives can be considered.

One potential approach involves the catalytic asymmetric Michael addition of a methylamino precursor to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization. Another strategy could be the enantioselective reduction of a 1-benzylpyrrolidin-2,3-dione in the presence of methylamine or a protected methylamine equivalent, catalyzed by a chiral metal complex or an enzyme.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Reaction | Key Features |

| Chiral Metal Complexes (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation of an enamine precursor | High enantioselectivities and turnover numbers. |

| Organocatalysts (e.g., proline derivatives) | Asymmetric Mannich reaction | Metal-free, environmentally benign conditions. |

| Enzymes (e.g., transaminases, reductases) | Biocatalytic reductive amination | High stereoselectivity under mild conditions. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of this compound could potentially be adapted to a continuous flow process. For instance, the initial reaction to form the pyrrolidin-2-one ring could be performed in a heated flow reactor, followed by an in-line purification step before the introduction of the methylamino group in a subsequent reactor. The use of immobilized catalysts or reagents in packed-bed reactors is a key feature of flow chemistry that can simplify product purification and catalyst recycling.

Solvent-Free and Environmentally Benign Synthetic Conditions

Green chemistry principles encourage the use of synthetic methods that minimize or eliminate the use of hazardous solvents. For the synthesis of this compound, solvent-free reaction conditions could be explored, such as mechanochemical synthesis using ball milling. Alternatively, the use of greener solvents like water, ethanol, or supercritical fluids could be investigated. The development of catalytic reactions that can proceed under mild conditions and with high atom economy would also contribute to a more environmentally benign synthesis.

Purification and Isolation Techniques in Academic Synthesis

The isolation of pure this compound from a reaction mixture is crucial for its characterization and further use. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Chromatographic Separations

Chromatography is a powerful technique for the purification of organic compounds. For this compound, which is expected to be a relatively polar compound, normal-phase or reversed-phase flash column chromatography would be a suitable method for purification on a laboratory scale.

In normal-phase chromatography , a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The polar compound would have a stronger interaction with the stationary phase and elute more slowly than non-polar impurities.

In reversed-phase chromatography , a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). In this case, the non-polar impurities would be retained more strongly on the column.

Table 2: Hypothetical Chromatographic Conditions for Purification

| Chromatography Type | Stationary Phase | Mobile Phase Gradient (example) | Elution Order |

| Normal-Phase | Silica Gel | 0-100% Ethyl Acetate in Hexanes | Non-polar impurities first, then the product. |

| Reversed-Phase | C18 Silica | 10-90% Acetonitrile in Water | Product first, then more polar impurities. |

Recrystallization and Precipitation Methods

Recrystallization is a technique used to purify solid compounds. If this compound is a solid at room temperature, it could be purified by dissolving it in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound would crystallize out, leaving the impurities in the solution. The choice of solvent is critical for successful recrystallization. A solvent pair system, where the compound is soluble in one solvent and insoluble in the other, can also be employed.

Precipitation is another method to isolate a solid product from a solution. This can be achieved by changing the solvent composition to decrease the solubility of the product or by adding a reagent that forms an insoluble salt with the product, which can then be isolated and converted back to the desired compound.

Chemical Reactivity and Derivatization Studies of 1 Benzyl 3 Methylamino Pyrrolidin 2 One

Functional Group Transformations on the Pyrrolidinone Core

The pyrrolidinone scaffold, featuring a lactam, a secondary amine, and an N-benzyl group, offers distinct opportunities for selective chemical transformations.

The N-benzyl group is a common feature in many biologically active compounds and serves both as a bulky substituent influencing interactions with biological targets and as a protecting group that can be removed to yield a free secondary amine.

A primary transformation at this position is debenzylation. This is typically achieved through catalytic hydrogenation. The reaction involves the cleavage of the N-C bond of the benzyl (B1604629) group, replacing it with an N-H bond. This process is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. sciencemadness.org The reaction system often needs to be acidified, as free amines can act as mild catalyst poisons for Pd/C. sciencemadness.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in catalytic transfer hydrogenation, can also be employed. sciencemadness.org While specific studies on 1-benzyl-3-(methylamino)pyrrolidin-2-one are not extensively detailed in the literature, the general methods for N-debenzylation are well-established and applicable. researchgate.net

Table 1: General Conditions for N-Debenzylation

| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| 10% Pd/C | H₂ (gas, balloon pressure) | Ethanol, HCl | Vigorous stirring, evacuation/H₂ flush cycles | sciencemadness.org |

| Pd/C | Ammonium Formate | Acidified Ethanol | Room Temperature to Reflux | sciencemadness.org |

| Pd/C | 1,1,2-trichloroethane | Not specified | Not specified | organic-chemistry.org |

These reactions would transform the parent compound into 3-(methylamino)pyrrolidin-2-one (B15270870), providing a scaffold for further derivatization at the newly formed N-H position.

The secondary methylamino group at the C-3 position is a key site for derivatization due to its nucleophilic character. It can readily undergo a variety of chemical reactions to introduce new functional groups, thereby altering the compound's steric and electronic properties. Common transformations include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

N-Alkylation: Introduction of additional alkyl groups using alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines with more complex substituents.

These modifications allow for the systematic exploration of the chemical space around the pyrrolidinone core.

Table 2: Potential Derivatization Reactions at the C-3 Methylamino Group

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl Chloride | Acetamide |

| Alkylation | Methyl Iodide | Dimethylamino |

| Sulfonylation | Tosyl Chloride | Tosylamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzylmethylamino |

The lactam carbonyl group is generally less reactive than a ketone carbonyl but can undergo specific transformations, primarily reduction. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality completely to an amine. This reaction would open the pyrrolidinone ring or, more typically, reduce the carbonyl to a methylene (B1212753) group, converting the this compound into 1-benzyl-3-(methylamino)pyrrolidine. This transformation fundamentally alters the core structure from a lactam to a substituted pyrrolidine (B122466), significantly impacting its polarity and hydrogen bonding capabilities. chemimpex.com

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is a strategic approach to investigate the structural requirements for its activity. This involves modifying the pyrrolidinone ring itself and exploring the effects of substituents on the aromatic N-benzyl moiety.

Modifying the heterocyclic core can involve altering the ring size, changing the position of substituents, or introducing additional functional groups. For instance, synthetic strategies used for related compounds, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, can be adapted. One such method involves the reaction of itaconic acid with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids, which serve as versatile intermediates for further elaboration. uran.ua This approach allows for the introduction of substituents at various positions on the pyrrolidinone ring.

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, represent a powerful method for constructing substituted pyrrolidine rings with high control over stereochemistry. mdpi.com Such strategies could be employed to synthesize analogues with diverse substitution patterns on the pyrrolidinone scaffold.

The electronic properties of the N-benzyl group can be fine-tuned by introducing substituents onto the phenyl ring. The synthesis of such analogues is often achieved by starting with appropriately substituted benzylamines. uran.ua Studies on related structures have shown that both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -F, -NO₂) groups can significantly influence the molecule's properties. uran.uanih.gov

Table 3: Examples of Substituted Benzylamines Used in the Synthesis of Pyrrolidinone Analogues uran.ua

| Substituent on Benzyl Ring | Starting Benzylamine |

| 4-Fluoro | 4-Fluorobenzylamine |

| 4-Chloro | 4-Chlorobenzylamine |

| 4-Bromo | 4-Bromobenzylamine |

| 4-Methyl | 4-Methylbenzylamine |

| 4-Methoxy | 4-Methoxybenzylamine |

| 2,4-Dichloro | 2,4-Dichlorobenzylamine |

| 3,4-Dichloro | 3,4-Dichlorobenzylamine |

Modifications of the C-3 Amino Side Chain

The secondary methylamino group at the C-3 position of this compound is a key site for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, which can significantly alter the physicochemical properties and biological activity of the parent molecule. Common derivatization strategies for this secondary amine include acylation, alkylation, and sulfonylation.

Acylation: The nitrogen of the methylamino group can readily react as a nucleophile with various acylating agents to form amides. This is a robust and widely utilized transformation in organic synthesis. For instance, reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding N-acyl derivatives. Similarly, coupling with carboxylic acids can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Research on related 1-benzyl-3-aminopyrrolidines has demonstrated successful synthesis of benzamide (B126) derivatives, supporting the feasibility of acylating the C-3 amino side chain. nih.gov

Alkylation: The introduction of alkyl groups to the methylamino side chain can be accomplished through nucleophilic substitution reactions with alkyl halides. The reaction proceeds via an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial to control the extent of alkylation and prevent the formation of quaternary ammonium salts. Reductive amination offers an alternative and often more controlled method for introducing alkyl substituents. This two-step process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Sulfonylation: The methylamino group can also be derivatized to form sulfonamides through reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are generally stable compounds with distinct chemical properties compared to their amine precursors.

A summary of potential derivatization reactions at the C-3 amino side chain is presented in the interactive table below.

| Reagent Class | Specific Reagent Example | Product Functional Group |

| Acid Chloride | Acetyl chloride | Amide |

| Carboxylic Acid | Benzoic acid | Amide |

| Alkyl Halide | Methyl iodide | Tertiary amine |

| Aldehyde/Ketone | Formaldehyde | Tertiary amine |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Reaction Mechanisms of Transformations Involving this compound

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental to controlling reaction outcomes and designing rational synthetic routes to new derivatives.

The derivatization of the C-3 methylamino side chain generally proceeds through well-established reaction pathways.

Acylation: The mechanism of acylation with an acid chloride involves the nucleophilic attack of the nitrogen atom of the methylamino group on the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group, to yield the final amide product. A base is typically added to scavenge the HCl produced. When using a carboxylic acid and a coupling reagent like DCC, the carboxylic acid is first activated by the coupling reagent to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the amide bond.

Alkylation: In the case of alkylation with an alkyl halide, the reaction follows a standard S(_N)2 pathway. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The transition state involves a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Reductive Amination: The mechanism of reductive amination begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. The subsequent reduction of the iminium ion by a hydride reducing agent, such as sodium triacetoxyborohydride, furnishes the tertiary amine product.

Computational studies on related systems, such as the reaction of 3-pyrrolin-2-one derivatives with methylamine, have utilized Density Functional Theory (DFT) to explore the mechanistic aspects of these transformations. beilstein-journals.org Such studies can provide valuable insights into the transition state energies and reaction pathways, helping to explain the observed reactivity and selectivity.

Kinetics: The rate of derivatization reactions at the C-3 amino side chain is influenced by several factors:

Nucleophilicity of the Amine: The electron density on the nitrogen atom dictates its nucleophilicity. The methyl group is weakly electron-donating, making the methylamino group a reasonably good nucleophile.

Electrophilicity of the Reagent: The reactivity of the acylating or alkylating agent plays a significant role. For instance, acid chlorides are more electrophilic and react faster than the corresponding carboxylic acids (which require activation).

Steric Hindrance: The steric bulk around the reacting centers (the nitrogen atom and the electrophilic carbon) can significantly impact the reaction rate by hindering the approach of the reactants.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents like DMF or DMSO are often used for these types of reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

Thermodynamics: The formation of amides and sulfonamides is generally a thermodynamically favorable process, resulting in stable products. The equilibrium position of these reactions is typically far to the product side, especially when reactive electrophiles like acid chlorides or sulfonyl chlorides are used, as the formation of a stable leaving group (e.g., chloride ion) drives the reaction to completion. For alkylation reactions, the thermodynamics can be more complex, and the potential for over-alkylation to form quaternary ammonium salts needs to be considered.

Palladium-Catalyzed Cross-Coupling Reactions on Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on this compound itself is not straightforward, derivatives of this molecule can be designed to participate in such reactions. For example, if the benzyl group were replaced by an aryl halide (e.g., a bromophenyl group), this derivative could undergo a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl system.

Heck Reaction: Coupling with an alkene would introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine would result in the formation of a diarylamine or an N-aryl pyrrolidinone derivative.

Furthermore, palladium-catalyzed reactions can be envisioned at other positions of the molecule if appropriately functionalized. For instance, an N-aryl derivative of 3-(methylamino)pyrrolidin-2-one could be synthesized, and this N-aryl group could then participate in directed C-H activation and arylation reactions. rsc.org Studies on the palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes have demonstrated the stereoselective synthesis of N-aryl-2-benzyl pyrrolidine derivatives, showcasing the utility of palladium catalysis in constructing and functionalizing the pyrrolidine core. nih.govnih.gov

The following table outlines potential palladium-catalyzed cross-coupling reactions on a hypothetical derivative, 1-(4-bromophenyl)-3-(methylamino)pyrrolidin-2-one.

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Phenylboronic acid | C(aryl)-C(aryl) |

| Heck Reaction | Styrene | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig Amination | Aniline | C(aryl)-N |

Stereochemical Control in Derivatization Reactions

If the starting material, this compound, is chiral at the C-3 position, the existing stereocenter can influence the stereochemical outcome of subsequent derivatization reactions. This is known as substrate-controlled stereoselectivity. The chiral center can direct the approach of reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer.

When introducing a new stereocenter during derivatization, for example, by alkylating the C-3 amino group with a chiral electrophile, the stereochemical outcome will depend on the stereochemistry of both the substrate and the reagent.

In cases where the starting material is racemic or achiral and a new stereocenter is formed, asymmetric synthesis strategies can be employed to control the stereochemistry. One common approach is the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. For example, if a chiral auxiliary were incorporated into an acylating agent used to modify the C-3 amino group, it could direct a subsequent reaction at a different position of the molecule. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in asymmetric alkylations. wikipedia.org

Catalytic asymmetric synthesis is another powerful strategy. The use of a chiral catalyst, for instance, in a palladium-catalyzed reaction or a cycloaddition reaction, can lead to the formation of one enantiomer in excess. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org

Structure Activity Relationship Sar Investigations in Non Clinical Contexts

Ligand Design Strategies Based on the Pyrrolidinone Scaffold

The design of ligands based on the pyrrolidinone scaffold is a well-established strategy in the pursuit of novel therapeutic agents and molecular probes. researchgate.netresearchgate.net The pyrrolidinone core offers a rigid framework that can be strategically decorated with various substituents to optimize interactions with a target protein. Key positions for modification include the nitrogen atom (N-1), the carbon atom adjacent to the carbonyl group (C-3), and other positions on the five-membered ring.

Ligand design strategies often involve computational modeling to predict the binding of pyrrolidinone derivatives to a target's active site. These models help in identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and potential steric clashes. By systematically modifying the substituents on the pyrrolidinone ring, chemists can fine-tune the ligand's properties to enhance its affinity and selectivity for the intended target.

Impact of N-Benzyl Substitution on Molecular Recognition

The N-benzyl group is a common substituent in many pyrrolidinone-based ligands, and its presence can significantly influence molecular recognition. nih.gov The benzyl (B1604629) group can engage in various non-covalent interactions with a biological target, including hydrophobic interactions, π-π stacking, and cation-π interactions. The nature and orientation of these interactions are often dictated by the specific amino acid residues lining the binding pocket of the target protein.

A study on a series of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides as potential antiseizure agents revealed the impact of substitutions on the benzyl ring on their biological activity. The table below illustrates how different substituents on the benzyl group of a related pyrrolidinone scaffold can influence activity.

| Compound | R | Antiseizure Activity (ED50, mg/kg) |

| 1a | H | 41.6 |

| 1b | 4-F | 37.3 |

| 1c | 4-Cl | 54.9 |

| 1d | 4-Br | 67.6 |

| 1e | 4-CH3 | 87.5 |

Data extrapolated from a study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides. semanticscholar.org

Influence of C-3 Methylamino Group on Ligand-Target Interactions

The substituent at the C-3 position of the pyrrolidinone ring plays a crucial role in defining a ligand's interaction with its target. In 1-Benzyl-3-(methylamino)pyrrolidin-2-one, the methylamino group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with polar residues in a binding pocket. The basicity of the nitrogen atom in the methylamino group can also lead to the formation of salt bridges with acidic residues, further anchoring the ligand to its target.

The size and flexibility of the C-3 substituent are also important considerations. The methyl group in the methylamino moiety is relatively small, which may allow the ligand to access sterically constrained binding sites. Modifications to this group, such as increasing the alkyl chain length or introducing cyclic structures, can be used to explore the topology of the binding pocket and optimize van der Waals contacts.

Stereochemical Implications in Molecular Interactions

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Benzyl-3-(methylamino)pyrrolidin-2-one. The three-dimensional arrangement of the methylamino group has profound implications for molecular interactions, as biological targets such as enzymes and receptors are themselves chiral. nih.gov

Often, only one enantiomer of a chiral ligand will bind with high affinity to its target, a phenomenon known as stereoselectivity. This is because the spatial orientation of the substituents on the chiral center must be complementary to the arrangement of amino acid residues in the binding site for optimal interactions to occur. The "inactive" enantiomer may bind with significantly lower affinity or not at all. In some cases, the two enantiomers may even exhibit different biological activities. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of pyrrolidinone-based ligands.

Comparative SAR Studies of Related Pyrrolidinone Analogues

To further understand the SAR of this compound, it is informative to compare its structural features with those of related pyrrolidinone analogues. For example, studies on 1-benzylpyrrolidin-3-ol derivatives have provided insights into how modifications at the C-3 position affect biological activity. monash.eduresearchgate.net

In one study, a library of 1-benzylpyrrolidin-3-ol analogues was synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results indicated that the nature of the substituents on both the N-benzyl group and at other positions on the pyrrolidine (B122466) ring significantly influenced their potency.

The following table presents a selection of 1-benzylpyrrolidin-3-ol analogues and their observed cytotoxicity, illustrating the sensitivity of the pyrrolidinone scaffold to structural modifications.

| Compound | N-Benzyl Substituent | C-3 Substituent | Cytotoxicity (% Inhibition at 10 µM) |

| 2a | Unsubstituted | -OH | Moderate |

| 2b | 4-Nitrobenzyl | -OH | High |

| 2c | Unsubstituted | -NH-CH2-Ph | Low |

| 2d | 4-Nitrobenzyl | -NH-CH2-Ph | Moderate |

Illustrative data based on findings from studies on 1-benzylpyrrolidin-3-ol analogues. monash.eduresearchgate.net

These comparative studies highlight the importance of a systematic approach to modifying the pyrrolidinone scaffold to achieve the desired biological activity. The interplay between the electronic and steric properties of the substituents at various positions ultimately determines the ligand's affinity and selectivity for its molecular target.

Molecular Interactions and Target Engagement in Research

In Vitro Binding Studies with Recombinant Proteins or Enzymes

In vitro binding studies are fundamental in determining the direct interaction of a compound with its biological targets. These assays utilize purified recombinant proteins or enzymes to quantify the binding affinity and kinetics of a ligand.

Receptor binding affinity assays are employed to measure how strongly a compound binds to a specific receptor. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). There is no publicly available data from receptor binding affinity assays for 1-Benzyl-3-(methylamino)pyrrolidin-2-one against any specific receptors. Such studies would be essential to identify its primary molecular targets.

A hypothetical data table for such an assay might look like this:

| Receptor Subtype | Ligand Concentration (nM) | Specific Binding (%) | Ki (nM) |

| Dopamine D2 | 10 | Data Not Available | N/A |

| Serotonin 5-HT2A | 10 | Data Not Available | N/A |

| Muscarinic M1 | 10 | Data Not Available | N/A |

| Sigma-1 | 10 | Data Not Available | N/A |

| Sigma-2 | 10 | Data Not Available | N/A |

Table 1: Hypothetical Receptor Binding Affinity Data. This table illustrates the type of data that would be generated from receptor binding assays. Currently, no such data is available for this compound.

To determine if this compound acts as an enzyme inhibitor, kinetic studies are necessary. These experiments would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. This allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). No enzyme inhibition data for this compound has been reported in the literature.

A sample data table for enzyme inhibition studies is presented below:

| Enzyme Target | Substrate | IC50 (µM) | Mechanism of Inhibition |

| Monoamine Oxidase A | Kynuramine | Data Not Available | N/A |

| Monoamine Oxidase B | Benzylamine | Data Not Available | N/A |

| Acetylcholinesterase | Acetylthiocholine | Data Not Available | N/A |

Table 2: Illustrative Enzyme Inhibition Data. This table shows the kind of information that would be obtained from enzyme inhibition kinetic studies. No such data is currently available for the specified compound.

Selectivity Profiling Against Related Biological Targets

Selectivity profiling is a critical step in drug discovery to assess the specificity of a compound for its intended target versus other related proteins. A compound that is highly selective is less likely to cause off-target effects. This involves screening the compound against a panel of receptors, enzymes, and ion channels. There is no available selectivity profile for this compound in the scientific literature.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Studies to investigate whether this compound acts as an allosteric modulator for any receptor have not been published.

Protein-Ligand Interaction Mapping through Mutagenesis

Site-directed mutagenesis is a technique used to identify the specific amino acid residues within a protein's binding pocket that are crucial for ligand interaction. By mutating these residues and observing changes in binding affinity, a detailed map of the protein-ligand interaction can be constructed. No such studies involving this compound have been documented.

Cellular Target Engagement Assays (Non-Clinical Cell-Based Research)

Cellular target engagement assays are designed to confirm that a compound interacts with its intended target within a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) are used to measure the thermal stabilization of a target protein upon ligand binding. There is no published data from cellular target engagement assays for this compound.

Theoretical and Computational Chemistry of 1 Benzyl 3 Methylamino Pyrrolidin 2 One

Conformational Analysis and Energy Minima Studies

Conformational analysis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one is crucial for understanding its three-dimensional structure and how it might interact with biological targets. This analysis involves identifying the molecule's stable conformations, which correspond to energy minima on its potential energy surface. The pyrrolidine (B122466) ring is known for its non-planar "envelope" and "twist" conformations. nih.gov The presence of bulky substituents, such as the benzyl (B1604629) group at the 1-position and the methylamino group at the 3-position, will significantly influence the preferred puckering of the pyrrolidine ring and the rotational barriers around the single bonds.

Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), would be employed to systematically explore the conformational space. A typical approach would involve a conformational search to generate a large number of possible structures, followed by geometry optimization to find the local energy minima.

Key aspects to be investigated would include:

Pyrrolidine Ring Pucker: Identifying the preferred envelope or twist conformation of the five-membered ring. The substitution at the 3-position would likely favor a specific pucker to minimize steric hindrance.

Orientation of the Benzyl Group: Determining the rotational preference of the benzyl group relative to the pyrrolidine ring.

Conformation of the Methylamino Group: Analyzing the orientation of the methylamino substituent, including the potential for intramolecular hydrogen bonding with the carbonyl oxygen.

The relative energies of the different conformers would be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Pyrrolidine Pucker | Benzyl Group Orientation | Methylamino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C3-endo) | Equatorial | Anti | 0.00 |

| 2 | Twist (C2-C3) | Axial | Gauche | 1.25 |

| 3 | Envelope (C2-exo) | Equatorial | Syn | 2.50 |

This data is illustrative and not based on actual calculations.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. arabjchem.org For this compound, these calculations would elucidate its reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized on the electron-rich regions, likely the benzyl group and the nitrogen atoms. The energy of the HOMO is related to the ionization potential.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. The LUMO for this molecule would likely be distributed over the carbonyl group and the benzyl ring, which can accept electron density. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is illustrative and not based on actual calculations.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electron density within this compound is key to predicting its intermolecular interactions.

Mulliken Charge Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. It would be expected that the oxygen atom of the carbonyl group and the nitrogen atoms would carry negative partial charges, while the carbonyl carbon and the hydrogen atoms attached to the nitrogen would be positively charged.

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are attractive to electrophiles, such as the carbonyl oxygen. Regions of positive potential (typically colored blue) are attractive to nucleophiles and are expected around the hydrogen atoms of the methylamino group.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time at a given temperature. nih.gov An MD simulation of this compound, likely in a solvent like water to mimic physiological conditions, would reveal:

Conformational Transitions: The simulation would show transitions between different stable conformations, providing insight into the flexibility of the pyrrolidine ring and the side chains.

Root Mean Square Fluctuation (RMSF): RMSF would highlight the fluctuations of individual atoms or groups of atoms, revealing which parts of the molecule are more rigid or more flexible. The terminal atoms of the benzyl and methylamino groups would be expected to show higher RMSF values.

Solvent Interactions: The simulation would also detail the interactions between the molecule and the surrounding solvent molecules, including the formation of hydrogen bonds.

Ligand-Based and Structure-Based Drug Design Principles (Conceptual, Non-Clinical)

The computational data gathered for this compound can be conceptually applied in early-stage, non-clinical drug design.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Pharmacophore Modeling: Based on the 3D structure and electronic properties of this compound, a pharmacophore model could be developed. This model would likely include features such as a hydrogen bond donor (from the N-H of the methylamino group), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic/aromatic feature (the benzyl ring), and potentially a positive ionizable feature (the methylamino nitrogen).

Virtual Screening: This pharmacophore model could then be used as a 3D query to search large databases of chemical compounds. nih.gov The goal of this virtual screening would be to identify other molecules that match the pharmacophore and therefore have the potential to bind to the same hypothetical biological target. This is a common strategy in the initial phases of drug discovery to identify novel hit compounds.

Docking Studies with Biological Targets

Information regarding molecular docking studies of this compound with specific biological targets is not available in the reviewed scientific literature. Consequently, data on binding affinities, interaction modes (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues involved in potential binding events cannot be provided.

Prediction of Reactivity and Mechanistic Pathways

There are no available computational studies in the searched literature that focus on predicting the chemical reactivity or elucidating the mechanistic pathways for this compound. Research employing methods such as Density Functional Theory (DFT) to calculate reactivity descriptors (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential maps, Fukui functions) or to model reaction mechanisms involving this specific compound has not been identified.

Advanced Analytical Method Development for Research Applications

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. For a molecule such as 1-Benzyl-3-(methylamino)pyrrolidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be:

Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring.

Benzylic Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around 4.5 ppm, representing the two protons of the benzyl (B1604629) methylene (B1212753) group.

Pyrrolidinone Ring Protons:

The proton at the C3 position (methine, -CH(NHCH₃)-) would likely appear as a multiplet between 3.0 and 3.5 ppm.

The methylene protons at the C4 and C5 positions would resonate as complex multiplets, likely in the regions of 2.0-2.8 ppm and 3.2-3.6 ppm, respectively.

Methylamino Group Protons:

The N-methyl protons (-NHCH₃) would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 2.4 ppm.

The N-H proton of the methylamino group would be a broad singlet, with its chemical shift being concentration and solvent dependent, typically between 1.5 and 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175-178 |

| Aromatic (C-Ph) | 127-138 |

| Benzylic (-CH₂-Ph) | 45-50 |

| Pyrrolidinone C3 | 55-60 |

| Pyrrolidinone C4 | 25-30 |

| Pyrrolidinone C5 | 45-50 |

| N-Methyl (-NHCH₃) | 30-35 |

This is an interactive data table. You can sort and filter the data.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆N₂O), the expected exact mass is approximately 204.1263 g/mol .

Under electron ionization (EI), a common fragmentation pattern would involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺). Other significant fragments would likely arise from the cleavage of the methylamino group and fragmentation of the pyrrolidinone ring.

| Fragment Ion (m/z) | Possible Structure/Loss |

| 204 | Molecular Ion [M]⁺ |

| 175 | Loss of -NHCH₃ |

| 113 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Phenyl radical cation |

This is an interactive data table. You can sort and filter the data.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

C=O Stretch (Amide/Lactam): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1100-1300 cm⁻¹ range.

UV-Vis Spectroscopy: This technique provides information about conjugated systems. The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, would be dominated by the electronic transitions of the benzene ring. The expected absorptions would be:

A strong absorption band (π → π* transition) around 200-220 nm.

A weaker, fine-structured band (benzenoid band) around 250-270 nm.

Chromatographic Analytical Methods

Chromatographic techniques are crucial for separating the compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the primary method for assessing the purity of non-volatile compounds and for quantitative analysis. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC method would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate in water) and an organic solvent like acetonitrile or methanol. The gradient would typically start with a higher percentage of the aqueous phase and increase the proportion of the organic solvent over time.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzyl group (e.g., 254 nm).

Flow Rate: A standard flow rate of 1.0 mL/min.

This method would allow for the separation of the target compound from starting materials, by-products, and degradation products. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

| Parameter | Typical Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This is an interactive data table. You can sort and filter the data.

Gas Chromatography (GC) for Volatile Derivatives

Due to its polarity and relatively high boiling point, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). However, GC analysis can be performed after derivatization to increase its volatility.

A common derivatization strategy for compounds containing amine and amide functionalities is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group.

The derivatized compound could then be analyzed using a standard GC-MS system:

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate.

Injector: Split/splitless injector at an elevated temperature (e.g., 250°C).

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure elution of the derivative.

Detector: A Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

The mass spectrum of the TMS-derivatized compound would show a molecular ion corresponding to the increased mass and characteristic fragmentation patterns of TMS derivatives.

Microscopic Techniques for Material Characterization

Microscopic techniques are employed to visualize the morphology, particle size, and surface characteristics of a solid material. For this compound, techniques such as Scanning Electron Microscopy (SEM) and Polarized Light Microscopy (PLM) would provide valuable information about its physical properties.

Scanning Electron Microscopy (SEM):

SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field. This technique would be used to study the crystal habit (the characteristic external shape of a crystal), surface topography, and particle size distribution of this compound. The sample would first be coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The images produced can reveal details about the crystallinity and homogeneity of the bulk powder.

Polarized Light Microscopy (PLM):

PLM is a technique that utilizes polarized light to investigate the optical properties of anisotropic materials, such as most crystalline solids. When viewed between crossed polarizers, crystalline materials can exhibit birefringence, appearing bright against a dark background. PLM would be used to assess the crystallinity of this compound and to detect the presence of different polymorphic forms, which may exhibit different optical properties. It is a rapid and non-destructive method for preliminary solid-state characterization.

The data from these microscopic techniques are primarily qualitative, in the form of images, but can be supplemented with quantitative data such as particle size distribution analysis. These findings are crucial for understanding the material's processability and formulation characteristics.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Stereocontrol Strategies

The development of efficient and stereoselective synthetic methodologies is paramount for accessing 1-Benzyl-3-(methylamino)pyrrolidin-2-one and its derivatives. Future research is likely to focus on moving beyond classical approaches to more sophisticated and sustainable methods.

Key areas of exploration include:

Asymmetric Catalysis: While methods for synthesizing related chiral pyrrolidines exist, such as the diastereoselective hydrogenation of precursors using catalysts like Ru-BINAP complexes, applying these to the synthesis of this compound is a primary research goal. niscpr.res.in The development of novel chiral catalysts could enable direct, highly enantioselective synthesis from achiral starting materials, improving atom economy and reducing the need for chiral resolution steps.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and efficient production of this compound. purdue.edu This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch synthesis. purdue.edu

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity under mild reaction conditions. Engineering specific enzymes to recognize precursors of this compound could provide a green and efficient synthetic route.

Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for constructing the pyrrolidine (B122466) ring system. mdpi.com Future work could focus on developing novel azomethine ylide precursors and dipolarophiles to afford direct access to the functionalized pyrrolidinone core with high regioselectivity and stereocontrol. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Catalyst design and cost, substrate scope. |

| Flow Chemistry | Scalability, safety, improved control and yield. purdue.edu | Initial setup cost, optimization of flow parameters. |

| Biocatalysis | High stereoselectivity, green chemistry. | Enzyme discovery and engineering, substrate specificity. |

| Cycloaddition Reactions | Rapid construction of the heterocyclic core. mdpi.com | Control of regioselectivity and stereoselectivity. mdpi.com |

Design and Synthesis of Advanced Pyrrolidinone Architectures

The this compound scaffold is a foundational structure for creating advanced molecules with tailored properties. Future synthetic efforts will likely concentrate on strategic modifications of this core.

Functionalization of the Amino Group: The secondary methylamino group serves as a prime site for derivatization. Acylation, alkylation, or arylation could introduce a wide array of functional groups, enabling the modulation of the molecule's electronic and steric properties.

Ring Expansion and Fusion: More complex architectures could be developed through reactions that expand the five-membered pyrrolidinone ring or fuse it with other heterocyclic systems. Such advanced structures could exhibit unique chemical and physical properties. Pyrrolidine-2,3-diones, for example, serve as important intermediates in the synthesis of more complex bioactive compounds. nih.gov

Application of this compound in Materials Science Research (Non-Biomedical)

While many heterocyclic compounds are explored for biomedical applications, there is an emerging interest in their use in materials science. The unique structure of this compound makes it a candidate for creating novel non-biomedical materials.

Polymer Chemistry: The compound could be explored as a monomer or a modifying agent in polymer synthesis. The lactam ring is structurally related to caprolactam, the monomer for Nylon 6. Incorporation of the this compound unit into polymer chains could enhance properties such as thermal stability, mechanical strength, or affinity for specific surfaces. chemimpex.com The presence of the benzyl (B1604629) and amino groups offers sites for cross-linking or further functionalization of the resulting polymer.

Functional Surfaces: The molecule could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to create functionalized surfaces. The amino group provides a convenient anchor point for covalent attachment, and the benzyl group could impart hydrophobicity or π-stacking capabilities to the surface, making it useful in chromatography or sensor development.

Development of Fluorescent or Isotopic Probes for Biological Research Tools

Molecular probes are essential tools for visualizing and quantifying biological processes. The this compound structure can be adapted to create such probes.

Fluorescent Probes: The secondary amine provides a reactive handle to attach a fluorophore. By conjugating the pyrrolidinone scaffold to a fluorescent moiety, researchers could create probes to study the localization and interactions of molecules containing this core within cellular systems. The design of such probes often relies on photophysical phenomena like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) to generate a fluorescent signal upon binding to a target. nih.gov The development of a specific fluorescent probe for pyrrolidine has demonstrated the feasibility of this approach for this class of compounds. nih.gov

Isotopic Probes: For use in techniques like Positron Emission Tomography (PET) or Mass Spectrometry, the compound can be labeled with stable or radioactive isotopes. Introducing isotopes such as ¹¹C, ¹³C, ¹⁵N, or ¹⁸F at specific positions would allow for non-invasive imaging or tracing of the molecule's metabolic fate and distribution in biological systems. nih.gov

Computational Chemistry in Predictive Modeling and Data-Driven Discovery

In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental design.

Predictive Modeling: Computational tools can be used to predict the properties of novel derivatives of this compound before their synthesis. Density Functional Theory (DFT) calculations can provide insights into electronic properties, reactivity, and stability. nih.gov Molecular docking simulations can predict how these molecules might interact with specific proteins or other targets, which is crucial for rational design. beilstein-journals.orgnih.gov

Pharmacophore and QSAR Modeling: For a library of related compounds, HypoGen pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features required for a specific activity. nih.gov This data-driven approach can guide the synthesis of new derivatives with enhanced properties.

Machine Learning: As more data on pyrrolidinone derivatives becomes available, machine learning algorithms could be trained to predict synthetic outcomes, properties, or biological activities, further accelerating the discovery of novel molecules.

Table 2: Applications of Computational Chemistry

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict electronic structure, stability, and chemical reactivity. nih.gov |

| Molecular Docking | Simulate binding modes and affinities with target macromolecules. nih.gov |

| Pharmacophore Modeling | Identify essential structural features for desired interactions or activity. nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and conformational changes of the molecule. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical discovery is greatly enhanced by automation and high-throughput methods. Applying these technologies to the this compound scaffold could rapidly expand the known chemical space and identify novel applications.

Automated Synthesis: Platforms such as microwave-assisted peptide synthesizers can be adapted for the automated solid-phase synthesis of libraries of molecules based on the pyrrolidinone core. nih.gov This allows for the rapid creation of dozens or hundreds of derivatives with minimal manual intervention.

High-Throughput Experimentation (HTE): HTE enables the rapid screening of numerous reaction conditions in parallel, using miniaturized formats like 96-well plates. youtube.com This is highly effective for optimizing synthetic routes or discovering entirely new reactions. purdue.edu Combining HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of hundreds of unique reactions in minutes, drastically shortening development timelines. purdue.edu This approach could be used to quickly find optimal catalysts and conditions for synthesizing derivatives of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(methylamino)pyrrolidin-2-one, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach is reductive amination or nucleophilic substitution on pyrrolidin-2-one scaffolds. For example:

- Step 1 : React pyrrolidin-2-one with benzyl halide under basic conditions (e.g., NaOH/EtOH, reflux) to introduce the benzyl group at the N-position .

- Step 2 : Introduce the methylamino group via alkylation or Mitsunobu reaction. Sodium borohydride in methanol or iodine-mediated reductions are effective for stabilizing intermediates .

- Optimization : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography. Yields >90% are achievable with stoichiometric control of reagents and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : H NMR should show peaks for benzyl protons (δ 7.2–7.4 ppm), pyrrolidinone carbonyl (δ ~170 ppm in C), and methylamino protons (δ 2.2–2.5 ppm) .

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., CHNO: C 69.20%, H 7.74%, N 13.45%) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to confirm purity >95% .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water. Density: ~1.09 g/mL at 25°C .

- Stability : Store at 0–6°C in airtight containers. Degrades upon prolonged exposure to light or moisture, forming lactam hydrolysis products. Monitor via FT-IR for carbonyl band shifts (from ~1680 cm to ~1720 cm upon degradation) .

Q. Are there established safety protocols for handling this compound?

Methodological Answer:

- Toxicity Data : Limited ecotoxicological data available. Assume acute toxicity (LD >500 mg/kg in rodents) based on structural analogs .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-1-Benzyl-3-(methylamino)pyrrolidin-2-one be achieved?

Methodological Answer:

- Chiral Catalysis : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation of imine intermediates. Enantiomeric excess (ee) >95% is achievable with optimized catalyst loading (5–10 mol%) .

- Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like dopamine receptors or monoamine oxidases. Key residues (e.g., Asp113 in MAO-B) show strong hydrogen bonding with the methylamino group .

- QSAR Models : Correlate substituent effects (e.g., benzyl ring substitutions) with activity using Hammett constants (σ) or logP values .

Q. How can researchers validate the compound’s inhibitory effects on enzymatic targets?

Methodological Answer:

- Kinetic Assays : Conduct fluorometric assays (e.g., MAO-B inhibition) with kynuramine as substrate. Calculate IC values using non-linear regression (typical range: 10–50 µM) .

- Controls : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for comparative analysis .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Contradictions in NMR : Discrepancies in methylamino proton shifts may arise from solvent effects (DMSO vs. CDCl). Standardize solvents and use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Mass Spec Validation : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H] at m/z 209.1284 (calculated for CHNO) .

Q. What degradation products form under accelerated stability testing, and how are they characterized?

Methodological Answer:

- Forced Degradation : Expose to 0.1 M HCl (hydrolysis), HO (oxidation), or UV light (photolysis). Major products include benzylamine (via lactam ring opening) and N-oxide derivatives .

- LC-MS/MS : Use a Q-TOF instrument to identify degradation pathways. Fragment ions at m/z 121 (benzyl fragment) and 88 (pyrrolidinone ring) are diagnostic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.